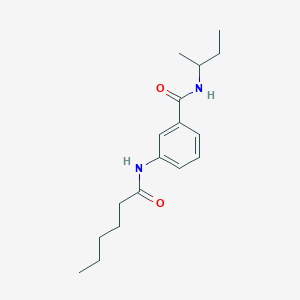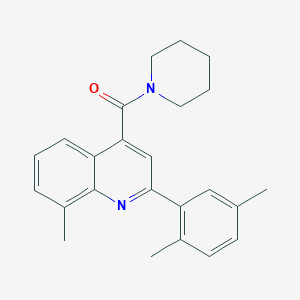![molecular formula C17H20N2O3S B4805832 3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4805832.png)
3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with its target, DPP4, by binding to the active site of the enzyme . This binding inhibits the activity of DPP4, preventing it from breaking down incretin hormones . As a result, the levels of these hormones increase, leading to enhanced insulin secretion and decreased glucagon release .
Biochemical Pathways
The inhibition of DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion from the pancreas . By preventing the degradation of these hormones, this compound enhances their effect, leading to improved glucose control .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
The molecular and cellular effects of this compound’s action result in improved glucose control . By inhibiting DPP4 and enhancing the effect of incretin hormones, this compound promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological state of the patient, the presence of other medications, and individual genetic variations .
Propiedades
IUPAC Name |
3-(methanesulfonamido)-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19-16-11-5-10-15(13-16)17(20)18-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13,19H,6,9,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPHWPJZKHLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzylthio)ethyl]-4-biphenylcarboxamide](/img/structure/B4805751.png)
![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B4805762.png)



![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4805788.png)
![4-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4805795.png)
![1-(3-acetylphenyl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4805802.png)
![3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4805806.png)
![METHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B4805812.png)
![2-chloro-5-(5-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4805820.png)

![2-Methyl-3-[[4-(propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B4805842.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4805844.png)
